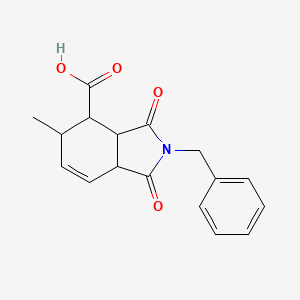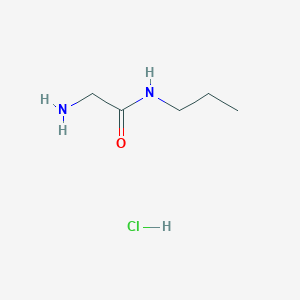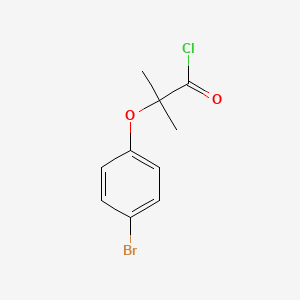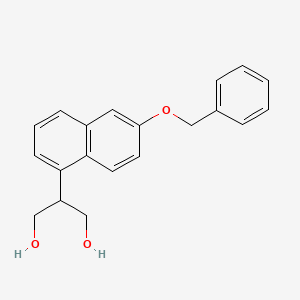
2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol
Overview
Description
“2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol” is a chemical compound with the CAS Number: 951624-30-9 . It has a molecular weight of 308.38 and its IUPAC name is 2-[6-(benzyloxy)-1-naphthyl]-1,3-propanediol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H20O3/c21-12-17(13-22)19-8-4-7-16-11-18(9-10-20(16)19)23-14-15-5-2-1-3-6-15/h1-11,17,21-22H,12-14H2 . This indicates that the molecule consists of a naphthalene ring substituted with a benzyloxy group at the 6-position, and a propane-1,3-diol moiety attached to the 1-position of the naphthalene ring .Scientific Research Applications
Synthesis and Structural Studies
- NMR Spectroscopy and X-Ray Crystallography : The compound 2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol is used in synthesizing 1,2-diols from chalcones, with its structure characterized through spectral and X-ray diffraction studies (Obregón-Mendoza et al., 2015).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
- Hydrothermal Synthesis : It is involved in the hydrothermal synthesis of metal-organic frameworks, demonstrating unique structural properties and fluorescence at room temperature (Li et al., 2014).
Photophysical Studies
- Photophysical Behavior in Solvents : The compound is used in studying the photophysical behavior of various probes in different solvents, helping understand their properties in biological systems (Cerezo et al., 2001).
Organic Synthesis and Catalysis
- Gold-Catalyzed Annulation : It plays a role in gold-catalyzed cyclization reactions, illustrating its potential in facilitating complex organic synthesis processes (Solorio-Alvarado & Echavarren, 2010).
- Asymmetric Wittig Rearrangement : The compound is utilized in the enantioselective Wittig rearrangement, demonstrating its application in asymmetric synthesis (Sasaki et al., 2005).
Luminescence and Fluorescence Studies
- Photoluminescence of Europium Complexes : It is used in the preparation of europium complexes, highlighting its importance in the study of photoluminescence and fluorescence properties (Wang et al., 2013).
Molecular Separation Techniques
- Selective Adsorption in MOFs : The compound is relevant in the selective adsorption of naphthalene from solid mixtures using metal-organic frameworks, showcasing its utility in separation techniques (Liu et al., 2011).
Mechanism of Action
The mechanism of action of this compound is not specified in the literature. Its effects would likely depend on the context in which it is used, such as the type of biological or chemical system and the presence of other compounds .
It is typically stored at room temperature . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature .
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling (Precautionary statements: P280; P305+P351+P338) .
Properties
IUPAC Name |
2-(6-phenylmethoxynaphthalen-1-yl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c21-12-17(13-22)19-8-4-7-16-11-18(9-10-20(16)19)23-14-15-5-2-1-3-6-15/h1-11,17,21-22H,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMDVARJFROJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC=C3)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)

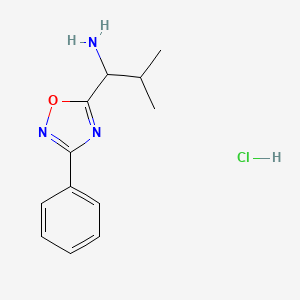
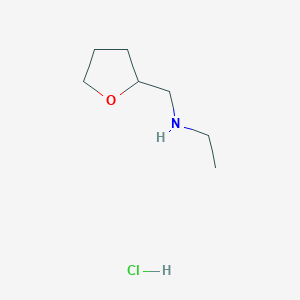
![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)

![Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1372017.png)
![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)
